[2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
[2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone: is a complex organic compound that combines several functional groups, including a furan ring, a quinoline moiety, and a piperazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced via nucleophilic substitution reactions. The nitrophenyl group can be added through a nucleophilic aromatic substitution reaction using 4-nitrochlorobenzene and piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The nitro group on the piperazine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the piperazine ring.
Substitution: Various substituted quinoline and piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like β-glucuronidase and lysozyme, which are involved in inflammatory processes . Additionally, it has potential antimicrobial properties, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are likely due to the inhibition of enzymes like β-glucuronidase and lysozyme, which play roles in the inflammatory response . The compound may also interact with bacterial cell membranes or enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
[2-(Furan-2-yl)quinolin-4-yl][4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group, potentially altering its biological activity.
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone: Contains a methyl group, which may affect its chemical reactivity and pharmacokinetics.
Uniqueness
The presence of the nitrophenyl group in [2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone is unique and contributes to its distinct chemical and biological properties. This group can participate in various chemical reactions, such as reduction to an amine, which can further be functionalized for different applications.
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H20N4O4/c29-24(27-13-11-26(12-14-27)17-7-9-18(10-8-17)28(30)31)20-16-22(23-6-3-15-32-23)25-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 |
InChI Key |
NIJRKTLUUAAURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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